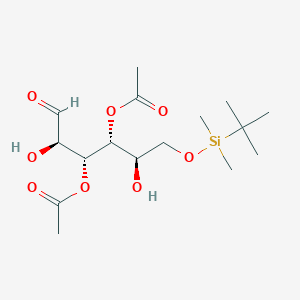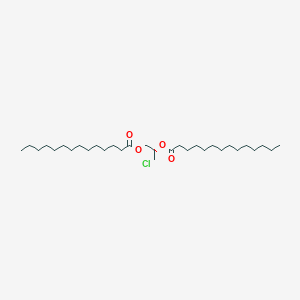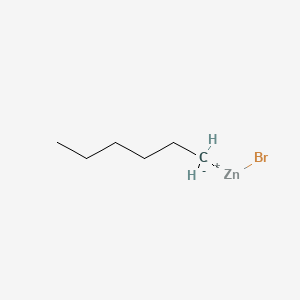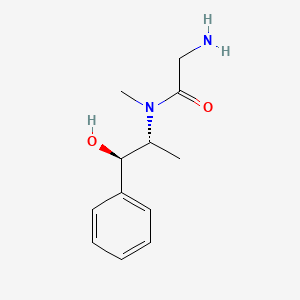
Capreomycin IIA Trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capreomycin IIA Trihydrochloride is a semi-synthetic aminoglycoside antibiotic derived from Streptomyces capreolus. It is used as a broad-spectrum antibiotic to treat tuberculosis, including multidrug-resistant tuberculosis, and is also used in combination with other antibiotics in the treatment of other serious bacterial infections. This compound has been studied extensively in laboratory settings and is known to possess a wide range of pharmacological and biochemical effects.
作用机制
Capreomycin IIA Trihydrochloride works by inhibiting the synthesis of proteins in bacterial cells. It binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and thus preventing the translation of mRNA into proteins. This prevents the bacteria from growing and dividing, ultimately leading to cell death.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. In addition to its antibacterial properties, it has been shown to have anti-fungal, anti-inflammatory, and immunomodulatory properties. It has also been shown to have antiviral, anti-tumor, and anti-parasitic properties.
实验室实验的优点和局限性
The advantages of using Capreomycin IIA Trihydrochloride in laboratory experiments include its broad-spectrum activity, its stability in aqueous solutions, and its low toxicity. However, there are some limitations to its use in laboratory experiments. It is not effective against Gram-positive bacteria, and it can be toxic to mammalian cells in high concentrations.
未来方向
The potential future directions for Capreomycin IIA Trihydrochloride include further research into its antibacterial properties, its potential use in combination with other antibiotics to treat multidrug-resistant bacteria, and its potential use in the treatment of other serious bacterial infections. In addition, further research could be conducted into its anti-fungal, anti-inflammatory, and immunomodulatory properties. Finally, further research could also be conducted into its potential use in the treatment of cancer and other diseases.
合成方法
Capreomycin IIA Trihydrochloride is synthesized using a process known as Streptomyces fermentation. This process involves the use of Streptomyces species to produce the antibiotic from a combination of carbohydrates, proteins, and other organic compounds. The fermentation process is carried out in a bioreactor, which is a container that is designed to facilitate the growth of microorganisms in a controlled environment. The fermentation process can take up to several weeks, depending on the strain of Streptomyces used and the temperature of the bioreactor.
科学研究应用
Capreomycin IIA Trihydrochloride is used extensively in scientific research applications. It has been used to study the effects of antibiotics on bacterial resistance, as well as the effects of antibiotics on the human immune system. It has also been used to study the effects of antibiotics on the growth and development of microbial communities in the environment. In addition, this compound has been used to study the effects of antibiotics on the development of antibiotic-resistant bacteria.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Capreomycin IIA Trihydrochloride involves the condensation of three amino acids, L-arginine, L-methionine, and L-tyrosine, with capreomycin IIB. The resulting intermediate is then treated with hydrochloric acid to yield Capreomycin IIA Trihydrochloride.", "Starting Materials": [ "Capreomycin IIB", "L-arginine", "L-methionine", "L-tyrosine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of Capreomycin IIB with L-arginine, L-methionine, and L-tyrosine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature for 24-48 hours.", "Step 2: Purification of the resulting intermediate by column chromatography using a suitable solvent system such as methanol-chloroform.", "Step 3: Treatment of the purified intermediate with hydrochloric acid in a suitable solvent such as water or methanol at room temperature for 2-4 hours.", "Step 4: Isolation of Capreomycin IIA Trihydrochloride by filtration, washing with a suitable solvent such as water or methanol, and drying under vacuum at room temperature." ] } | |
| 71730-99-9 | |
分子式 |
C₁₉H₃₅Cl₃N₁₂O₇ |
分子量 |
649.92 |
同义词 |
Cyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl] Trihydrochloride; 1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA Trihydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazino[1,2-a]azepine, 1,2,3,4,6,7,8,10a-octahydro- (9CI)](/img/structure/B1142067.png)



![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)

